molecular formula C11H9BrN2O B2979091 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile CAS No. 213978-36-0

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile

Cat. No. B2979091
CAS RN: 213978-36-0
M. Wt: 265.11
InChI Key: WPIZASJVDDJWKA-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile, also known as BOPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BOPB is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthetic Strategies

Researchers construct pyrrolidine rings using different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) is explored .

Biological Activity

Steric factors significantly impact the biological activity of pyrrolidine-containing compounds. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins .

Chemical Synthesis

The compound can be synthesized via specific protocols, including Mitsunobu-mediated macroether cyclization .

properties

IUPAC Name

4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-5-6-14(11(10)15)9-3-1-8(7-13)2-4-9/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIZASJVDDJWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile

Synthesis routes and methods I

Procedure details

2-Bromo4-chlorobutyryl bromide (BCBB, 145.7 g, 0.540 mole) was added via an addition funnel to a cold (5° C.), well stirred slurry of 4-aminobenzonitrile (4-ABN, 55.0 g, 0.466 mole), Na3PO4 (42 g, 0.256 mole) and acetonitrile (550 mL) in a 1 liter flask while maintaining a temperature below 30° C. during the addition. The addition funnel was rinsed with acetonitrile (55 mL). Upon completion of the coupling (determined by LC), a 50 wt % solution of NaOH (56 mL, 1.061 mole) was added via an addition funnel while maintaining the reaction temperature below 30° C. Upon completion of the reaction (determined by LC), the slurry was filtered through a pressure filter (10 micron polypropylene filter cloth). The flask and the cake were washed with acetonitrile (256 mL). The filtrate and the wash were combined to afford a solution of 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile in acetonitrile (of about 17 wt %). Qualitative LC analysis showed the product with 91.8 to 95 area % purity.
Quantity
145.7 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
[Compound]
Name
Na3PO4
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4-Dibromobutyryl bromide (BBBB, 12.13 g, 0.039 mole) was added via an addition funnel to a cold (5° C.), well stirred slurry of 4-aminobenzonitrile (4-ABN, 4.0 g, 0.034 mole), Na3PO4 (3.05 g, 0.019 mole) and acetonitrile (42 mL) while maintaining a temperature below 30° C. during the addition. The addition funnel was rinsed with acetonitrile (2 mL). Upon completion of the coupling (determined by LC), K2CO3 (9.36 g, 0.069 mole) was added via an addition funnel while maintaining the reaction temperature below 30° C. Upon completion of the reaction (determined by LC), the slurry was filtered. The flask and the cake were washed with acetonitrile (40 mL). The filtrate and the wash were combined to afford a solution of 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile in acetonitrile. Qualitative LC analysis showed the product with 96.1 area % purity.
Quantity
12.13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Na3PO4
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
9.36 g
Type
reactant
Reaction Step Two

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